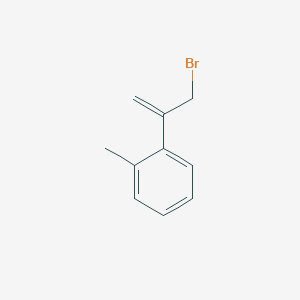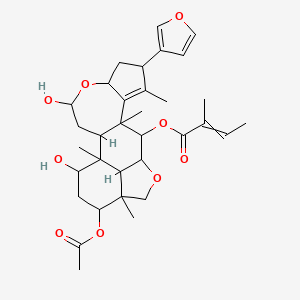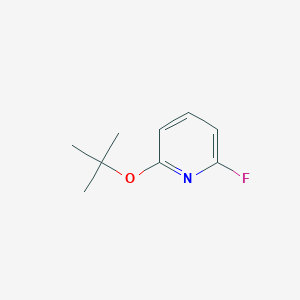
2-(tert-Butoxy)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butoxy group at the second position and a fluorine atom at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-6-fluoropyridine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butoxy)-6-fluoropyridine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The electron-rich nature of the pyridine ring due to the tert-butoxy group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and tert-butyl alcohol are commonly used.
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-6-fluoropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butoxy)pyridine: Shares a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-tert-Butoxy-6-chloropyridine: Similar structure with a chlorine atom instead of fluorine, used in different applications.
Uniqueness: 2-(tert-Butoxy)-6-fluoropyridine is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
COULCVKWCYCUIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


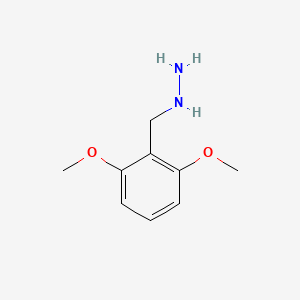
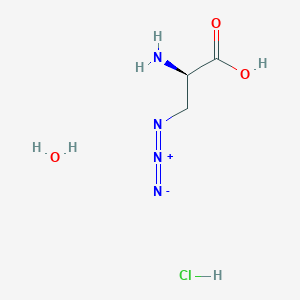
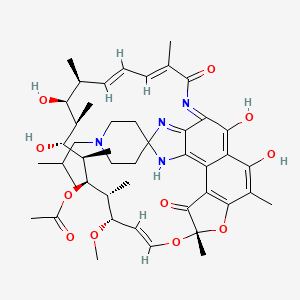
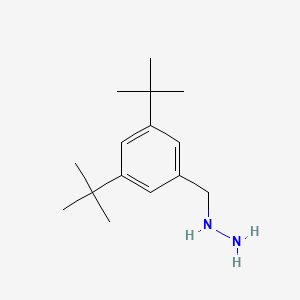
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
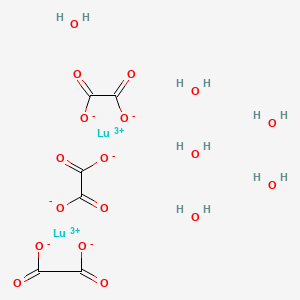
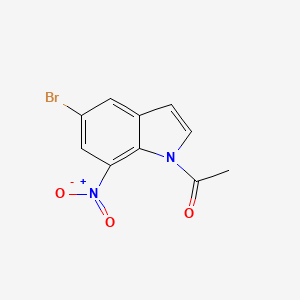
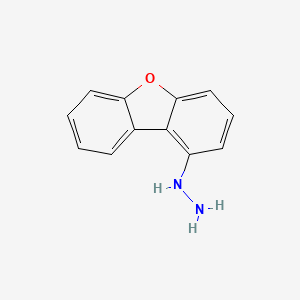
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
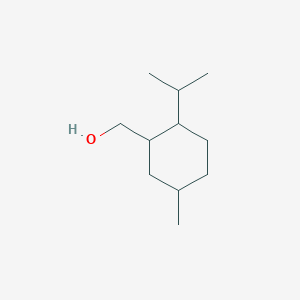
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
